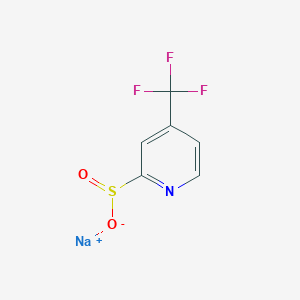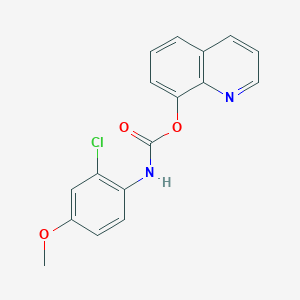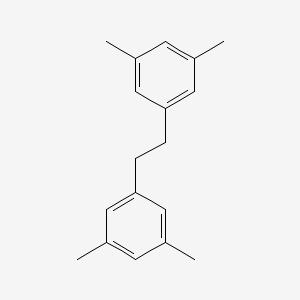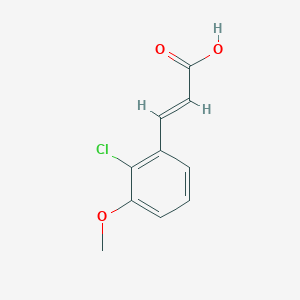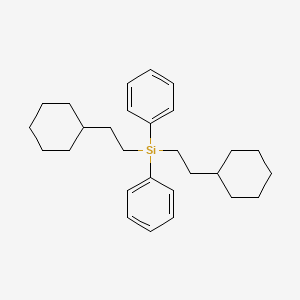
2-Phenylthiochroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylthiochroman-4-one, also known as thioflavanone, is a sulfur-containing heterocyclic compound. It belongs to the class of thiochromones, which are structurally related to chromones (benzopyrans). These compounds are known for their promising biological activities and are widely studied in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenylthiochroman-4-one can be synthesized from thiophenol and cinnamic acid. The general procedure involves the reaction of thiophenol (5.0 mmol) with cinnamic acid (310 mg, 3.0 mmol) to yield this compound as a white solid with a melting point of 155–157 °C .
Industrial Production Methods
The use of Grignard reagents and copper salts has been reported to afford good yields of 2-substituted-thiochroman-4-ones .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylthiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like DDQ, PCl5, or a mixture of iodine and DMSO can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenylthiochroman-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicine: Its derivatives are studied for their cytotoxic activities against cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Phenylthiochroman-4-one involves its interaction with biological targets such as enzymes and receptors. For instance, its antileishmanial activity is attributed to its ability to inhibit specific enzymes in the Leishmania parasite . The compound’s cytotoxic effects are likely due to its interaction with cellular pathways that regulate cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiochroman-4-one: Lacks the phenyl group at the 2-position.
Chroman-4-one: Contains an oxygen atom instead of sulfur.
Thioflavone: Similar structure but with different substituents.
Uniqueness
2-Phenylthiochroman-4-one is unique due to its sulfur-containing heterocyclic structure, which imparts distinct biological activities compared to its oxygen-containing analogs. Its phenyl group at the 2-position also enhances its chemical reactivity and biological properties .
Eigenschaften
CAS-Nummer |
5962-00-5 |
|---|---|
Molekularformel |
C15H12OS |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
2-phenyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C15H12OS/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2 |
InChI-Schlüssel |
AROXNAZKRPEIBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[(benzyloxy)carbonyl]alanylmethioninate](/img/structure/B11944518.png)

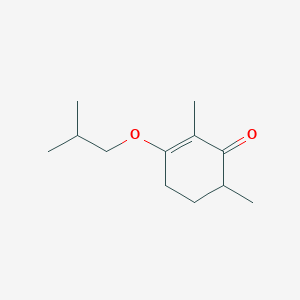
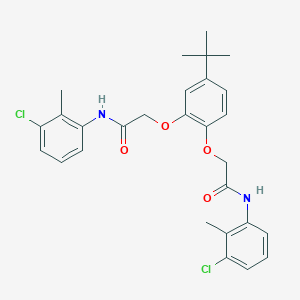
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)

